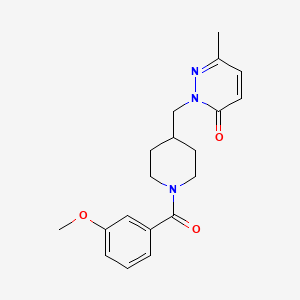

2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[[1-(3-methoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-6-7-18(23)22(20-14)13-15-8-10-21(11-9-15)19(24)16-4-3-5-17(12-16)25-2/h3-7,12,15H,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUVQLKLJWXLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 3-methoxybenzoyl chloride, followed by the alkylation of the resulting intermediate with a suitable alkylating agent. The final step involves the cyclization of the intermediate to form the pyridazinone core under specific reaction conditions, such as heating in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the field of medicinal chemistry. The following sections highlight its applications in various domains.

Anticancer Activity

Recent studies have shown that derivatives of L-372662 can inhibit cancer cell proliferation. For instance, compounds structurally related to L-372662 have been evaluated for their ability to block specific kinases involved in cancer progression. A notable study demonstrated that certain analogs effectively inhibited RET kinase activity, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro assays revealed that it possesses activity against various bacterial strains, indicating its potential as a lead compound for the development of new antibiotics .

Neurological Applications

Given its piperidine structure, L-372662 has been explored for its effects on neurological disorders. Research suggests that it may modulate neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .

Case Study 1: Anticancer Activity

A study conducted on the effects of L-372662 analogs on RET kinase showed promising results where specific compounds led to a marked reduction in tumor growth in xenograft models. The results indicated a dose-dependent response with minimal toxicity observed in normal tissues .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results revealed that certain modifications to the piperidine moiety enhanced antibacterial activity significantly, making these derivatives suitable candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby altering the pathway’s activity .

Comparison with Similar Compounds

Similar Compounds

2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: shares structural similarities with other pyridazinone derivatives, such as:

Uniqueness

The unique combination of the methoxybenzoyl and piperidinylmethyl groups in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

The compound 2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a pyridazine derivative that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperidine moiety, which is known for its pharmacological properties, and a pyridazine ring that contributes to the compound's biological activity.

Biological Activity Overview

Recent studies have explored the biological activity of various pyridazine derivatives, including the target compound. The following sections detail specific findings related to its cytotoxicity and mechanism of action.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of pyridazine exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

- Cytotoxic Effects : The compound was tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Notably, compounds similar to our target exhibited IC50 values ranging from 1.06 μM to 2.73 μM, indicating significant cytotoxic potential against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12e | A549 | 1.06 ± 0.16 |

| 12e | MCF-7 | 1.23 ± 0.18 |

| 12e | HeLa | 2.73 ± 0.33 |

The mechanism by which this compound exerts its cytotoxic effects is believed to involve inhibition of specific kinases associated with tumor growth. The following points summarize key findings regarding its mechanism:

- Enzyme Inhibition : The compound has been shown to inhibit c-Met kinase, a target frequently overexpressed in various cancers. The IC50 for c-Met inhibition was reported at approximately 0.09 μM, comparable to known inhibitors like Foretinib .

- Induction of Apoptosis : Studies indicate that treatment with this compound can induce late apoptosis in cancer cells, suggesting it may trigger programmed cell death pathways that are often dysregulated in tumors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. Key observations include:

- Functional Groups : The presence of methoxy and piperidine groups appears to enhance cytotoxicity and selectivity towards cancer cells.

- Substituent Variability : Variations in substituents on the pyridazine ring can significantly affect both potency and selectivity against different cancer types .

Case Studies

Several research articles have documented the synthesis and biological evaluation of related compounds:

- Triazolo-Pyridazine Derivatives : A study synthesized a series of triazolo-pyridazine derivatives that exhibited promising anticancer activity with IC50 values below 10 μM against multiple cancer cell lines .

- Pyrimidine Derivatives : Another study highlighted similar structures with moderate cytotoxicity profiles, reinforcing the potential of these classes of compounds in therapeutic applications .

Q & A

Q. What are the key considerations for synthesizing 2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one with high purity?

Synthesis typically involves multi-step reactions, including:

- Piperidine functionalization : Introducing the 3-methoxybenzoyl group via nucleophilic acyl substitution under anhydrous conditions, using catalysts like DCC (dicyclohexylcarbodiimide) .

- Methylpyridazinone coupling : Alkylation of the piperidine-methyl intermediate with 6-methylpyridazin-3(2H)-one, requiring inert solvents (e.g., DMF) and base (e.g., K₂CO₃) to minimize side reactions .

- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the final compound. Purity should be confirmed via LC-MS (≥95%) and ¹H/¹³C NMR .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Resolve crystal structures using SHELXL for refinement. For example, a related pyridazinone derivative (6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one) was analyzed with a Bruker D8 VENTURE diffractometer, achieving an R-factor of 0.060 .

- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions, particularly distinguishing piperidine-methyl and pyridazinone protons .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C₁₉H₂₃N₃O₃: 341.1739) validates the molecular formula .

Q. What are the primary challenges in characterizing its physicochemical properties?

- Solubility : Low aqueous solubility (common in pyridazinones) necessitates DMSO for in vitro assays. Use dynamic light scattering (DLS) to assess aggregation in buffer .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the methoxybenzoyl group) .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s biological targets?

- Molecular docking : Use AutoDock Vina to screen against targets like serotonin receptors (5-HT₁A/2A) or kinases, leveraging the piperidine-pyridazinone scaffold’s affinity for GPCRs .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the pyridazinone oxygen) using Schrödinger’s Phase. Compare with analogs like 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one to prioritize targets .

Q. What strategies resolve contradictions in activity data across different assays?

- Dose-response validation : Replicate assays (e.g., enzyme inhibition at 0.1–100 μM) in triplicate using orthogonal methods (fluorescence polarization vs. radiometric assays) .

- Off-target profiling : Screen against a panel of 50+ kinases or GPCRs (Eurofins Cerep) to rule out nonspecific binding .

- Metabolite interference : Incubate with liver microsomes (human/rat) and re-test metabolites (e.g., demethylated derivatives) for activity shifts .

Q. How to design SAR studies for optimizing this compound’s bioactivity?

- Core modifications : Replace the methoxy group with halogens (e.g., Cl, F) or methylsulfanyl to enhance lipophilicity (logP calculations via ChemAxon) .

- Piperidine substitutions : Introduce sp³-hybridized carbons (e.g., cyclopropane) to restrict conformation and improve target selectivity .

- In vitro validation : Test analogs in cell-based assays (e.g., IC₅₀ in HEK293 cells expressing 5-HT receptors) and correlate with computational predictions .

Q. What methods confirm the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout : Delete putative targets (e.g., 5-HT₁A) in cell lines and assess loss of activity .

- Thermal shift assays : Monitor protein melting temperature shifts (ΔTm) upon compound binding to confirm direct interaction .

- In vivo PET imaging : Radiolabel with ¹¹C or ¹⁸F (e.g., at the methoxy group) to track biodistribution and target engagement in rodent models .

Data Interpretation & Methodology

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

- Torsion angle analysis : Compare X-ray dihedral angles (e.g., piperidine-methyl vs. pyridazinone plane) with NMR-derived J-coupling constants .

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain differences (e.g., piperidine ring puckering) .

Q. What statistical approaches are critical for validating high-throughput screening results?

- Z’-factor analysis : Ensure assay robustness (Z’ > 0.5) by testing positive/negative controls in 384-well plates .

- False-positive mitigation : Apply counter-screens (e.g., detergent-based for aggregators) and cheminformatics filters (PAINS, Lilly MedChem Rules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.